2-(6-Bromo-5-methylpyridin-3-yl)acetic acid
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Overview
Description
2-(6-Bromo-5-methylpyridin-3-yl)acetic acid is an organic compound that features a brominated pyridine ring with a methyl group at the 5-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-methylpyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-(6-Bromo-5-methylpyridin-3-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the acetic acid moiety.
6-Bromo-5-methylpyridine-3-boronic acid: Contains a boronic acid group instead of the acetic acid group.
2-(6-Chloro-5-methylpyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(6-Bromo-5-methylpyridin-3-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(6-bromo-5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
BKUMSIDBCHQAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)CC(=O)O |
Origin of Product |
United States |
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